2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde
CAS No.:
Cat. No.: VC16191144
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3O3 |
|---|---|
| Molecular Weight | 220.14 g/mol |
| IUPAC Name | 2-[4-(trifluoromethoxy)phenoxy]acetaldehyde |
| Standard InChI | InChI=1S/C9H7F3O3/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-5H,6H2 |
| Standard InChI Key | ZNEZCYBSSOXXOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OCC=O)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 2-[4-(trifluoromethoxy)phenoxy]acetaldehyde, reflecting its substitution pattern. The molecular formula corresponds to a benzaldehyde derivative with:
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A phenoxy group () at position 2 of the acetaldehyde chain.
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A trifluoromethoxy substituent () at the para position of the benzene ring .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 851679-81-7 | |
| Molecular Weight | 220.14 g/mol | |
| Molecular Formula | ||
| SMILES Notation | O=CC(Oc1ccc(OC(F)(F)F)cc1) |
The SMILES notation highlights the aldehyde group (), ether linkage to the benzene ring, and trifluoromethoxy substitution .
Structural Derivatives and Analogs
Comparative analysis with related compounds, such as 2-(4-(trifluoromethoxy)phenyl)acetaldehyde (CAS 111991-22-1), reveals distinct reactivity profiles. The replacement of the phenyl group with a phenoxy group in 2-[4-(trifluoromethoxy)phenoxy]acetaldehyde introduces an additional oxygen atom, enhancing polarity and altering electronic effects . This modification is critical in medicinal chemistry, where oxygen-containing motifs improve solubility and target binding .
Synthesis and Reactivity
Reactivity and Functionalization
The aldehyde group undergoes characteristic reactions:
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Condensation: With amines or hydrazines to form imines or hydrazones, useful in heterocyclic synthesis.
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Oxidation: Conversion to carboxylic acids (e.g., 2-[4-(trifluoromethoxy)phenoxy]acetic acid), a common motif in bioactive molecules .
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Nucleophilic Addition: Grignard reagents or organozinc species add to the carbonyl, enabling carbon chain elongation .
Applications in Pharmaceutical and Agrochemical Research
Role in Drug Discovery
Patent literature identifies derivatives of this compound as intermediates in peroxisome proliferator-activated receptor (PPAR) agonists and anticancer agents. For example, EP1667964B1 discloses thioether-linked acetic acid derivatives (e.g., 2-[2-methyl-4-[(2R)-2-[[4-(trifluoromethoxy)phenoxy]methyl]butyl]sulfanylphenyl]sulfanylacetic acid) synthesized via aldehyde oxidation and subsequent coupling . The trifluoromethoxy group enhances metabolic stability and lipophilicity, critical for oral bioavailability .
Physical and Chemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C asymmetric stretch) .
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NMR: NMR signals at δ 9.80 ppm (aldehyde proton), δ 4.70 ppm (methylene adjacent to oxygen), and aromatic protons at δ 7.20–7.40 ppm .
Thermodynamic Data
Limited experimental data exist for melting/boiling points. Computational models predict a boiling point of ~250°C and logP (octanol-water partition coefficient) of 2.1, indicating moderate hydrophobicity .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug candidates.
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Biological Screening: Evaluating standalone bioactivity against kinase or protease targets.
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Green Chemistry: Solvent-free or photocatalytic synthesis to improve sustainability.
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